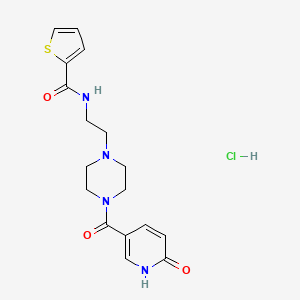
1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3 and a molecular weight of 224.13 g/mol. This compound is known for its unique structure, which includes a cyclobutyl group attached to a pyrazole ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Analyse Des Réactions Chimiques
1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of pyrazolines.
Substitution: Substitution reactions, particularly N-arylation, are common, where the nitrogen atom in the pyrazole ring is substituted with aryl groups.
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and aryl halides for substitution. The major products formed from these reactions are various substituted pyrazoles and pyrazolines.
Applications De Recherche Scientifique
1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of various biochemical pathways. This compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride can be compared with similar compounds such as 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride . While both compounds share a similar core structure, the position of the cyclobutyl group differentiates them, leading to variations in their chemical reactivity and biological activity. This uniqueness makes this compound a valuable compound for specific applications where its structural properties are advantageous.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
1-cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-8(9)5-11(10-6)7-3-2-4-7;;/h5,7H,2-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMLZSJKBXHVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C2CCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

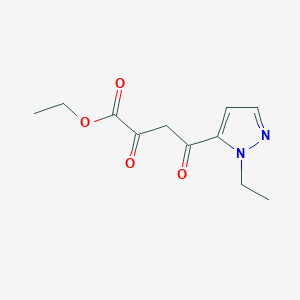
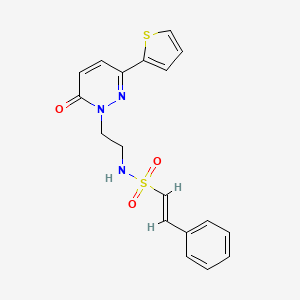
![N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2774482.png)
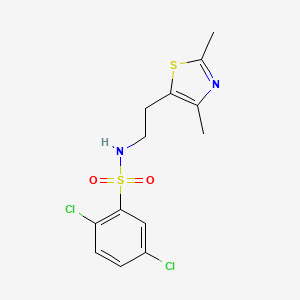
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2774487.png)




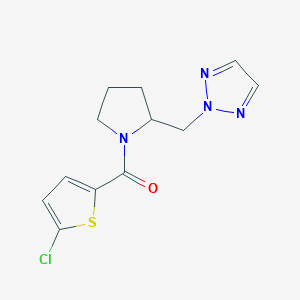
![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide](/img/structure/B2774496.png)
![N-(4-bromophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2774497.png)
